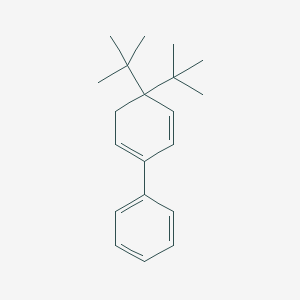

4,4-Di-tert-butylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H28 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

5,5-ditert-butyl-2-phenylcyclohexa-1,3-diene |

InChI |

InChI=1S/C20H28/c1-18(2,3)20(19(4,5)6)14-12-17(13-15-20)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3 |

InChI Key |

VUVGFTPMYJWXIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Di-tert-butylbiphenyl via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-di-tert-butylbiphenyl, a valuable intermediate in organic synthesis, through the Friedel-Crafts alkylation of biphenyl. This document details the underlying chemical principles, experimental protocols, and critical parameters for a successful and efficient synthesis.

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method for forming carbon-carbon bonds by attaching alkyl groups to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of alkylated aromatic compounds.[2] The synthesis of 4,4'-di-tert-butylbiphenyl from biphenyl and a tert-butylating agent, such as tert-butyl chloride, serves as a classic example of this reaction, introducing bulky tert-butyl groups predominantly at the para positions of the biphenyl core.[3][4] The resulting product, 4,4'-di-tert-butylbiphenyl, is a crystalline solid with applications as a transmetallating agent and in the preparation of lithium di-tert-butylbiphenylide, a potent reducing agent.[5][6]

Reaction Mechanism and Stoichiometry

The Friedel-Crafts alkylation of biphenyl proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: A Lewis acid catalyst, typically anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), reacts with the alkylating agent (e.g., tert-butyl chloride) to form a tert-butyl carbocation.[7][8]

-

Electrophilic Attack: The electron-rich biphenyl ring acts as a nucleophile, attacking the tert-butyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]

-

Rearomatization: A base, such as the [FeCl₄]⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. Gaseous hydrogen chloride (HCl) is liberated as a byproduct.[3][9]

Due to the electron-donating nature of the first tert-butyl group, the mono-substituted product is more reactive than biphenyl itself, leading to a second alkylation to form the di-substituted product.[3] The steric hindrance of the bulky tert-butyl group directs the second substitution to the para position of the other phenyl ring.[3]

Experimental Protocols

Several variations of the experimental protocol for the synthesis of 4,4'-di-tert-butylbiphenyl have been reported. Below is a detailed methodology consolidating best practices from the literature.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Biphenyl | 154.21 | 5.0 g | 0.032 mol | Starting aromatic compound.[3] |

| tert-Butyl Chloride | 92.57 | 10 mL (8.4 g) | 0.091 mol | Alkylating agent.[3] |

| Anhydrous Ferric Chloride (FeCl₃) | 162.20 | 0.2 g | 0.0012 mol | Lewis acid catalyst.[3] |

| Dichloromethane (CH₂Cl₂) | 84.93 | 25 mL | - | Dry solvent.[3] |

| 10% Hydrochloric Acid (HCl) | - | 3 x 20 mL | - | For washing the organic layer.[3] |

| Anhydrous Calcium Chloride (CaCl₂) | 110.98 | q.s. | - | Drying agent.[3] |

| 95% Ethanol | - | q.s. | - | For recrystallization.[3] |

Procedure

-

Reaction Setup: In a 250 mL two- or three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine biphenyl (5 g, 0.032 mol), tert-butyl chloride (10 mL, 0.091 mol), and dry dichloromethane (25 mL).[3] A calcium chloride drying tube should be fitted to the top of the condenser, connected to a gas absorption trap to neutralize the evolved HCl gas.[3] This entire setup should be placed in a fume hood.[3]

-

Initiation of Reaction: Once the biphenyl has dissolved, add anhydrous ferric chloride (0.2 g, 0.0012 mol) to the stirring solution. The evolution of HCl gas should be readily observable.[3]

-

Reflux: Gently heat the reaction mixture in a water bath to reflux and maintain the reflux for 1 hour with continuous stirring.[3]

-

Work-up: After cooling the reaction mixture to room temperature, transfer the contents to a separatory funnel. Wash the organic layer successively with three 20 mL portions of 10% hydrochloric acid.[3]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride. Filter the dried solution into a round-bottom flask and remove the dichloromethane using a rotary evaporator.[3]

-

Purification: The crude product is a solid that can be purified by recrystallization from 95% ethanol.[3] The resulting product should be a white crystalline solid.[9]

-

Characterization: Record the yield and determine the melting point of the purified 4,4'-di-tert-butylbiphenyl. The reported melting point is in the range of 126-130 °C.[6]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Biphenyl | 5.0 g (0.032 mol) | [3] |

| tert-Butyl Chloride | 10 mL (0.091 mol) | [3] |

| Anhydrous Ferric Chloride | 0.2 g (0.0012 mol) | [3] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (25 mL) | [3] |

| Reaction Time | 1 hour at reflux | [3] |

| Product | ||

| Theoretical Yield | ~8.5 g | Calculated |

| Reported Yield | Up to 70% | [5][10] |

| Melting Point | 126-130 °C | [6] |

| Molecular Weight | 266.42 g/mol | [11] |

Catalyst Selection and Activity

The choice of Lewis acid catalyst is critical for the success of the Friedel-Crafts alkylation of biphenyl.

-

Anhydrous Ferric Chloride (FeCl₃): This is a moderately active and commonly used catalyst for this reaction, providing a good yield of the desired product.[5][10]

-

Anhydrous Aluminum Chloride (AlCl₃): While a very powerful Lewis acid, AlCl₃ is often too active for this synthesis and can lead to the formation of multiple byproducts.[5][10][12]

-

Anhydrous Zinc Chloride (ZnCl₂): This catalyst is generally not active enough to promote the reaction.[5][10]

-

Metallic Aluminum: Surprisingly, metallic aluminum can also act as a catalyst. It is believed to react with tert-butyl chloride to form organoaluminum chlorides in situ, which then catalyze the reaction.[12]

Safety and Waste Disposal

-

Hydrogen Chloride: The reaction generates corrosive hydrogen chloride gas, necessitating the use of a fume hood and a gas trap.[3]

-

Dichloromethane: This solvent is a suspected carcinogen and can have effects on the central nervous system if inhaled. Handle with appropriate personal protective equipment.[3]

-

Waste Disposal: Acidic aqueous solutions from the work-up should be neutralized before disposal. Chlorinated organic waste should be collected separately.[3]

Visualizing the Process

Reaction Mechanism

Caption: Friedel-Crafts alkylation mechanism for 4,4'-di-tert-butylbiphenyl.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4,4'-di-tert-butylbiphenyl.

Conclusion

The synthesis of 4,4'-di-tert-butylbiphenyl via Friedel-Crafts alkylation is a robust and illustrative example of electrophilic aromatic substitution. Careful control of reaction conditions, particularly the choice of catalyst, is essential for achieving high yields and purity. The detailed protocol and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, enabling the efficient synthesis of this important chemical intermediate.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. books.rsc.org [books.rsc.org]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4,4 -Di-tert-butylbiphenyl 99 1625-91-8 [sigmaaldrich.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. dl.icdst.org [dl.icdst.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. 4,4'-di-tert-Butylbiphenyl [webbook.nist.gov]

- 12. Solved The reaction below is from the synthesis of | Chegg.com [chegg.com]

An In-depth Technical Guide to the Physical Properties of 4,4'-Di-tert-butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-tert-butylbiphenyl is a biphenyl derivative characterized by the presence of a tert-butyl group on each of the para positions of the two phenyl rings. This symmetrical, non-polar molecule serves as a crucial reagent in organic synthesis, most notably in the preparation of lithium di-tert-butylbiphenylide (LDBB), a potent reducing agent.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification of resulting products. This guide provides a comprehensive overview of the key physical and spectral properties of 4,4'-Di-tert-butylbiphenyl, complete with experimental protocols for their determination.

Physical Properties

The physical characteristics of 4,4'-Di-tert-butylbiphenyl are summarized in the table below. These properties are essential for predicting its behavior in various solvents and thermal conditions.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆ | [2][3] |

| Molecular Weight | 266.43 g/mol | [2] |

| CAS Number | 1625-91-8 | [2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 126-130 °C | [4] |

| Boiling Point | 190-192 °C at 13 mmHg | [4] |

| Density | 0.9691 g/cm³ at 20 °C | [2] |

| Solubility | Soluble in dioxane. Insoluble in water. | [5] |

Spectral Data

The following table summarizes the key spectral data for 4,4'-Di-tert-butylbiphenyl, which are instrumental for its structural elucidation and purity assessment.

| Spectrum | Key Features |

| ¹H NMR | The eighteen methyl protons are equivalent and appear as a single sharp peak. The aromatic protons also show a distinct signal. |

| Infrared (IR) | The spectrum conforms to the structure of 4,4'-Di-tert-butylbiphenyl. |

| Mass Spectrometry (MS) | The molecular ion peak corresponds to the molecular weight of the compound. |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of 4,4'-Di-tert-butylbiphenyl are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of 4,4'-Di-tert-butylbiphenyl can be determined using a capillary melting point apparatus.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure :

-

A small amount of the crystalline 4,4'-Di-tert-butylbiphenyl is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

-

For accuracy, the determination should be repeated at least twice.

-

Infrared (IR) Spectroscopy

The IR spectrum of solid 4,4'-Di-tert-butylbiphenyl can be obtained using the thin solid film method.

-

Apparatus : FT-IR spectrometer, salt plates (e.g., NaCl or KBr), volatile solvent (e.g., methylene chloride or acetone).

-

Procedure :

-

Approximately 50 mg of 4,4'-Di-tert-butylbiphenyl is dissolved in a few drops of a volatile solvent in a small vial.[4]

-

A single, clean salt plate is placed on a flat surface.

-

One or two drops of the solution are applied to the center of the salt plate.[4]

-

The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]

-

The salt plate is placed in the sample holder of the FT-IR spectrometer.

-

The IR spectrum is recorded. If the peaks are too intense, the film can be thinned by washing the plate with a small amount of solvent. If the peaks are too weak, more solution can be added and the solvent evaporated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H NMR spectra are crucial for confirming the identity and purity of 4,4'-Di-tert-butylbiphenyl.

-

Apparatus : NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCl₃), pipette.

-

Procedure :

-

Approximately 5-25 mg of 4,4'-Di-tert-butylbiphenyl is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[8][9]

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

-

The NMR tube is capped and carefully placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

The ¹H NMR spectrum is acquired.

-

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a standard method to determine the purity of volatile and thermally stable organic compounds like 4,4'-Di-tert-butylbiphenyl.

-

Apparatus : Gas chromatograph with a Flame Ionization Detector (FID), appropriate capillary column (e.g., non-polar or medium-polarity), autosampler or syringe, suitable solvent (e.g., acetone or hexane).

-

Procedure :

-

A dilute solution of 4,4'-Di-tert-butylbiphenyl is prepared in a suitable volatile solvent.

-

The GC instrument parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) are set according to a validated method for biphenyl compounds.

-

A small volume (typically 1 µL) of the prepared solution is injected into the GC.

-

The sample is vaporized in the injector and carried through the column by the carrier gas, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

The separated components are detected by the FID, and a chromatogram is generated.

-

The purity is determined by calculating the area percentage of the main peak corresponding to 4,4'-Di-tert-butylbiphenyl relative to the total area of all peaks (excluding the solvent peak).[10]

-

Applications in Research and Development

The primary application of 4,4'-Di-tert-butylbiphenyl is as a precursor to lithium 4,4'-di-tert-butylbiphenylide (LDBB).[1][11] LDBB is a single-electron transfer reagent used in various organic transformations, including reductive metalations and the generation of organolithium compounds.[12] Its stability and effectiveness have been studied, showing that it is stable for over a week at 0 °C in THF.[11][13] The physical properties outlined in this guide are critical for the synthesis, handling, and storage of both 4,4'-Di-tert-butylbiphenyl and the subsequently generated LDBB reagent.

Conclusion

This technical guide has provided a detailed overview of the essential physical and spectral properties of 4,4'-Di-tert-butylbiphenyl. The inclusion of standardized experimental protocols offers researchers and scientists a practical resource for the characterization and purity assessment of this important chemical intermediate. A thorough understanding and application of this data are fundamental to its successful use in synthetic organic chemistry and related fields.

References

- 1. scbt.com [scbt.com]

- 2. Optica Publishing Group [opg.optica.org]

- 3. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. tecan.com [tecan.com]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. youtube.com [youtube.com]

- 11. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chegg.com [chegg.com]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4,4'-Di-tert-butylbiphenyl: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4,4'-Di-tert-butylbiphenyl, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for structural elucidation and quality control.

Spectroscopic Data

The spectroscopic data for 4,4'-Di-tert-butylbiphenyl is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 4H | Aromatic Protons (ortho to t-butyl) |

| ~7.4 | Doublet | 4H | Aromatic Protons (meta to t-butyl) |

| ~1.3 | Singlet | 18H | tert-butyl Protons |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Aromatic Carbon (para, attached to t-butyl) |

| ~138 | Aromatic Carbon (ipso, biphenyl linkage) |

| ~126 | Aromatic Carbon (ortho to t-butyl) |

| ~125 | Aromatic Carbon (meta to t-butyl) |

| ~34 | Quaternary Carbon (tert-butyl) |

| ~31 | Methyl Carbons (tert-butyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960 | C-H stretch (aliphatic, tert-butyl) |

| ~1600 | C=C stretch (aromatic) |

| ~1480 | C-H bend (aliphatic, tert-butyl) |

| ~830 | C-H bend (aromatic, para-disubstituted) |

Mass Spectrometry (MS)

| m/z | Ion |

| 266 | [M]⁺ (Molecular Ion) |

| 251 | [M-CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 4,4'-Di-tert-butylbiphenyl for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, minimizing peak widths.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

FT-IR Spectroscopy of a Solid Organic Compound (Thin Film Method)

-

Sample Preparation:

-

Place a small amount (a few milligrams) of 4,4'-Di-tert-butylbiphenyl onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Add a drop or two of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of a Solid Organic Compound

-

Sample Introduction:

-

Introduce a small amount of the solid 4,4'-Di-tert-butylbiphenyl into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

-

Ionization:

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

-

The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

-

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of 4,4'-Di-tert-butylbiphenyl.

Caption: Workflow for the spectroscopic analysis of 4,4'-Di-tert-butylbiphenyl.

Caption: Relationship between spectroscopic techniques and structural information.

Thermochemical Properties of 4,4'-Di-tert-butylbiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4,4'-Di-tert-butylbiphenyl. The information is compiled from experimental data and established scientific literature, offering a core reference for researchers and professionals in drug development and materials science. This document presents quantitative data in structured tables, details the experimental methodologies for key thermochemical measurements, and provides a visual representation of the experimental workflow.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of 4,4'-Di-tert-butylbiphenyl.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆ | [1] |

| Molecular Weight | 266.42 g/mol | [1] |

| CAS Registry Number | 1625-91-8 | [2] |

| Melting Point | 126-130 °C (399.15-403.15 K) | [1] |

| Boiling Point | 190-192 °C at 13 mmHg (463.15-465.15 K) | [1] |

| Thermodynamic Property | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (condensed state) | Data not found | Static-Bomb Combustion Calorimetry | [3] |

| Standard Molar Enthalpy of Formation (gaseous state) | Data not found | Derived from condensed state and phase change enthalpies | [3] |

| Enthalpy of Fusion | 28.5 ± 0.4 | Differential Scanning Calorimetry (DSC) | [2] |

| Enthalpy of Sublimation | 108.6 ± 0.5 | Gas Saturation | [3] |

| 106.8 ± 3.2 | Calvet Microcalorimetry | [3] | |

| Enthalpy of Vaporization | Data not found | - | [3] |

| Heat Capacity (Cp) | See reference | Low-Temperature Adiabatic Calorimetry | [3] |

Note: Specific numerical values for the standard molar enthalpies of formation and vaporization were not explicitly found in the provided search results, though the methods for their determination were cited.

Experimental Protocols

The determination of the thermochemical properties of 4,4'-Di-tert-butylbiphenyl involves several key experimental techniques. The following sections provide detailed methodologies for these experiments.

Synthesis and Purification of 4,4'-Di-tert-butylbiphenyl

A common method for the synthesis of 4,4'-Di-tert-butylbiphenyl is the Friedel-Crafts alkylation of biphenyl.[4]

Materials:

-

Biphenyl

-

tert-Butyl chloride

-

Aluminum chloride (catalyst)

-

Dichloromethane (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottomed flask, dissolve biphenyl in dichloromethane.

-

Add tert-butyl chloride to the solution.

-

Carefully add aluminum chloride in portions while stirring.

-

The mixture is then refluxed to allow the reaction to proceed.

-

After the reaction is complete, the mixture is cooled and washed with water and a mild base to remove the catalyst.

-

The organic layer is separated, and the solvent is removed by evaporation to yield the crude product.

-

Purification of the crude 4,4'-Di-tert-butylbiphenyl is achieved by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[4] The purity of the final product is crucial for accurate thermochemical measurements.

Static-Bomb Combustion Calorimetry

This technique is used to determine the standard massic energy of combustion, from which the standard enthalpy of formation can be derived.[3]

Apparatus:

-

Static-bomb calorimeter

-

Oxygen source

-

Pellet press

-

Ignition system

-

High-precision thermometer

Procedure:

-

A precisely weighed pellet of 4,4'-Di-tert-butylbiphenyl (typically around 1 gram) is placed in the sample holder of the bomb.

-

A fuse wire is attached to the ignition posts, with the wire in contact with the sample.

-

A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The pressurized bomb is placed in a known volume of water in the calorimeter.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water surrounding the bomb is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system, which is determined by calibrating with a standard substance like benzoic acid.

Calvet Microcalorimetry

Calvet microcalorimetry is employed to measure the enthalpies of sublimation and vaporization.[3]

Apparatus:

-

Calvet microcalorimeter

-

Vacuum system

-

Sample dropping mechanism

Procedure:

-

A small, precisely weighed sample of 4,4'-Di-tert-butylbiphenyl (a few milligrams) is placed in a sample cell.

-

The sample cell is introduced into the calorimeter, which is maintained at a constant temperature.

-

For sublimation measurements, the sample is dropped into the heated calorimetric cell, and the heat required to raise its temperature from ambient to the calorimeter temperature is measured.

-

The cell is then evacuated, and the heat absorbed during the isothermal sublimation of the sample is measured.[5]

-

The enthalpy of sublimation is determined from the heat absorbed and the mass of the sample that sublimed.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-solid transitions.[3]

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (typically aluminum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

A small, weighed sample of 4,4'-Di-tert-butylbiphenyl (typically 1-5 mg) is hermetically sealed in a sample pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Phase transitions appear as endothermic (melting) or exothermic (crystallization) peaks in the DSC thermogram.

-

The temperature of the phase transition is determined from the onset or peak of the transition.

-

The enthalpy of the transition (e.g., enthalpy of fusion) is calculated by integrating the area of the corresponding peak.

Low-Temperature Adiabatic Calorimetry

This technique is used to measure the heat capacity (Cp) of a substance as a function of temperature, typically from near absolute zero to room temperature or higher.[3]

Apparatus:

-

Adiabatic calorimeter with a cryostat

-

Heater for the sample vessel

-

Precision thermometers

Procedure:

-

A known mass of 4,4'-Di-tert-butylbiphenyl is sealed in a sample vessel within the calorimeter.

-

The calorimeter is cooled to a very low temperature (e.g., near liquid helium temperature).

-

A series of precise energy inputs are supplied to the sample vessel through a heater, causing a small increase in temperature.

-

The system is then allowed to reach thermal equilibrium after each energy input.

-

The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise.

-

This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermochemical characterization of a solid organic compound like 4,4'-Di-tert-butylbiphenyl.

References

Unveiling the Solid-State Architecture of 4,4'-Di-tert-butylbiphenyl: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 4,4'-di-tert-butylbiphenyl, a molecule of interest in materials science and organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its polymorphic forms, crystallographic parameters, and the experimental protocols for its synthesis and structural determination.

Introduction

4,4'-Di-tert-butylbiphenyl is a biphenyl derivative characterized by the presence of a bulky tert-butyl group at the para position of each phenyl ring. These bulky substituents significantly influence the molecule's solid-state packing, leading to the formation of at least three distinct polymorphic forms. Understanding the crystal structure of these polymorphs is crucial for controlling the material's properties for various applications.

Polymorphism of 4,4'-Di-tert-butylbiphenyl

4,4'-Di-tert-butylbiphenyl is known to exhibit trimorphism, with three identified crystalline forms: a triclinic form (I) and two monoclinic forms (II and III).[1] The crystallographic details of these polymorphs have been determined through single-crystal X-ray diffraction.

Crystallographic Data

The unit cell parameters and other crystallographic data for the three polymorphs of 4,4'-di-tert-butylbiphenyl are summarized in the tables below. This data is essential for the identification and characterization of each polymorphic form.

Table 1: Crystallographic Data for 4,4'-Di-tert-butylbiphenyl Polymorphs

| Parameter | Form I (Triclinic) | Form II (Monoclinic) | Form III (Monoclinic) |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | C2/c |

| a (Å) | Data not available | Data not available | Data not available |

| b (Å) | Data not available | Data not available | Data not available |

| c (Å) | Data not available | Data not available | Data not available |

| α (°) | Data not available | 90 | 90 |

| β (°) | Data not available | Data not available | Data not available |

| γ (°) | Data not available | 90 | 90 |

| Volume (ų) | Data not available | Data not available | Data not available |

| Z | Data not available | Data not available | Data not available |

| Calculated Density (g/cm³) | Data not available | Data not available | Data not available |

| Temperature (K) | Data not available | Data not available | Data not available |

| CCDC Number | 178848 | 178849 | 178850 |

Note: Specific unit cell parameters were not available in the public search results. Access to the primary publication or the CCDC database is required for this information.

Experimental Protocols

Synthesis of 4,4'-Di-tert-butylbiphenyl

The synthesis of 4,4'-di-tert-butylbiphenyl is typically achieved through a Friedel-Crafts alkylation of biphenyl.

Materials:

-

Biphenyl

-

tert-Butyl chloride

-

Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) as a Lewis acid catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Ethanol for recrystallization

Procedure:

-

Biphenyl is dissolved in the chosen solvent in a reaction flask.

-

The Lewis acid catalyst is added to the solution.

-

tert-Butyl chloride is added dropwise to the stirred mixture.

-

The reaction is stirred, often at room temperature or with gentle heating, for a specified period to allow for the dialkylation to occur.

-

Upon completion, the reaction mixture is quenched, typically with water or a dilute acid solution.

-

The organic layer is separated, washed, and dried.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 4,4'-di-tert-butylbiphenyl is then purified by recrystallization, commonly from ethanol, to obtain crystalline material suitable for analysis.

Crystal Growth and X-ray Diffraction

Single crystals of the different polymorphs of 4,4'-di-tert-butylbiphenyl can be obtained through various crystallization techniques, such as slow evaporation of a saturated solution or controlled cooling.

Data Collection: Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted and maintained at a specific temperature, often 173 K, to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of 4,4'-di-tert-butylbiphenyl.

This comprehensive guide provides a foundational understanding of the crystal structure of 4,4'-di-tert-butylbiphenyl. For more detailed quantitative data, readers are encouraged to consult the primary literature and the Cambridge Crystallographic Data Centre (CCDC) depositions.

References

An In-Depth Technical Guide to the Electronic Properties of 4,4'-Di-tert-butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-tert-butylbiphenyl is a sterically hindered derivative of biphenyl, a fundamental aromatic hydrocarbon. The introduction of bulky tert-butyl groups at the para positions significantly influences its electronic and physical properties. This technical guide provides a comprehensive overview of the core electronic characteristics of 4,4'-di-tert-butylbiphenyl, detailing its ionization potential, electron affinity, and frontier molecular orbitals (HOMO and LUMO). Understanding these properties is crucial for its application in various fields, including organic electronics, materials science, and as a reagent in chemical synthesis. This document summarizes key quantitative data, outlines experimental and computational methodologies for their determination, and presents visual representations of relevant workflows.

Core Electronic Properties

The electronic properties of 4,4'-di-tert-butylbiphenyl are primarily governed by its biphenyl core and the electron-donating nature of the tert-butyl substituents. These properties are critical in determining its reactivity, charge transport capabilities, and spectroscopic behavior.

| Property | Description |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule in its gaseous state. It is a measure of the molecule's ability to be oxidized. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule in its gaseous state. It indicates the molecule's ability to be reduced. |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital. This orbital is the source of electrons in oxidation processes. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. This orbital is the destination for electrons in reduction processes. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. This gap is a key indicator of a molecule's electronic excitability and chemical stability. |

Experimental Determination of Electronic Properties

Several experimental techniques are employed to determine the electronic properties of organic molecules like 4,4'-di-tert-butylbiphenyl.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials. These potentials can then be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol:

A typical cyclic voltammetry experiment involves a three-electrode setup in a suitable solvent containing a supporting electrolyte.

-

Solution Preparation: A solution of 4,4'-di-tert-butylbiphenyl is prepared in an electrochemically stable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Potential Sweep: The potential of the working electrode is swept linearly from an initial value to a vertex potential and then back to the initial potential.

-

Data Acquisition: The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The oxidation and reduction peaks in the voltammogram correspond to the removal and addition of electrons, respectively.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potential of a molecule. In this method, a sample is irradiated with high-energy photons, causing the ejection of electrons.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of 4,4'-di-tert-butylbiphenyl is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically ultraviolet (UV) for valence electrons or X-rays for core electrons.

-

Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.

-

Spectrum Generation: A plot of the number of detected electrons versus their binding energy (calculated from the photon energy and the measured kinetic energy) constitutes the photoelectron spectrum. The lowest binding energy peak corresponds to the first ionization potential.

References

4,4'-Di-tert-butylbiphenyl: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-tert-butylbiphenyl (DTBP) is a sterically hindered biphenyl derivative that has emerged as a valuable and versatile precursor in various fields of organic synthesis. Its unique structural and electronic properties, imparted by the bulky tert-butyl groups at the para positions, make it an ideal starting material for the synthesis of a range of important molecules, including specialized reagents, ligands for catalysis, and materials for organic electronics. This technical guide provides a comprehensive overview of the synthesis of DTBP and its key applications as a precursor, with a focus on experimental protocols, quantitative data, and logical workflows.

Synthesis of 4,4'-Di-tert-butylbiphenyl

The most common and efficient method for the synthesis of 4,4'-di-tert-butylbiphenyl is the Friedel-Crafts alkylation of biphenyl with a tert-butylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst.[1][2][3][4][5] The para-directing effect of the first tert-butyl group and the steric hindrance it imposes favor the formation of the 4,4'-disubstituted product.[4]

Experimental Protocols for Friedel-Crafts Alkylation

Several protocols for the Friedel-Crafts alkylation of biphenyl to produce DTBP have been reported. Below are detailed methodologies from the literature.

Protocol 1: Ferric Chloride Catalysis

This protocol utilizes anhydrous ferric chloride as the catalyst, which is a milder and more selective Lewis acid for this reaction compared to aluminum chloride.[1][3]

-

Reactants:

-

Procedure:

-

To a stirred solution of biphenyl and anhydrous ferric chloride in dichloromethane at room temperature, slowly add tert-butyl chloride.[1]

-

Stir the reaction mixture overnight.[1]

-

Wash the product with water and extract with hexane (3 x 100 mL).[1]

-

Combine the organic phases, wash with brine, and dry over anhydrous MgSO4.[1]

-

Concentrate the solution in vacuo to obtain the crude product.[1]

-

Recrystallize the crude product from 95% ethanol to yield pure 4,4'-di-tert-butylbiphenyl.[3]

-

Protocol 2: Aluminum Chloride Catalysis

While aluminum chloride is a more active catalyst, it can lead to the formation of multiple byproducts if the reaction conditions are not carefully controlled.[4]

-

Reactants:

-

Biphenyl

-

tert-Butyl chloride (2 equivalents)

-

Aluminum chloride (catalytic amount)

-

Dichloromethane

-

-

Procedure:

-

Dissolve biphenyl in dichloromethane.

-

Add a catalytic amount of aluminum chloride.

-

Slowly add two equivalents of tert-butyl chloride to the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.[2]

-

Quantitative Data for Synthesis

| Catalyst | Reactant Ratio (Biphenyl:tert-Butyl Chloride) | Solvent | Reaction Time | Temperature | Yield | Reference |

| FeCl₃ | 1 : 2.15 | Dichloromethane | Overnight | Room Temperature | 100% (crude) | [1] |

| FeCl₃ | 1 : 3 | Dichloromethane | 1 hour (reflux) | Reflux | Not specified | [3] |

| AlCl₃ | 1 : 2 | Dichloromethane | Not specified | Not specified | "Excellent" | [4] |

Spectroscopic Data for 4,4'-Di-tert-butylbiphenyl

-

¹H NMR (400 MHz, CDCl₃): δ 7.54 (d, 4H), 7.44 (d, 4H), 1.37 (s, 18H).[1]

-

¹³C NMR (CDCl₃): Signals for aromatic carbons and the tert-butyl carbons.

-

Mass Spectrum (Electron Ionization): Molecular ion peak corresponding to its molecular weight.[6]

Precursor to Lithium 4,4'-Di-tert-butylbiphenylide (LDBB)

One of the most significant applications of 4,4'-di-tert-butylbiphenyl is as a precursor to lithium 4,4'-di-tert-butylbiphenylide (LDBB). LDBB is a powerful single-electron transfer (SET) reagent used in a variety of reductive transformations in organic synthesis.[7] It is a radical anion that is more stable and easier to handle than other similar reagents like lithium naphthalenide.[8][9]

Synthesis of LDBB

The synthesis of LDBB involves the reaction of 4,4'-di-tert-butylbiphenyl with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF).[10][11]

Experimental Protocol for LDBB Preparation

-

Reactants:

-

Procedure:

-

In an oven-dried, three-necked round-bottomed flask under an argon atmosphere, dissolve 4,4'-di-tert-butylbiphenyl in anhydrous THF.[11]

-

Add lithium pieces to the stirred solution at room temperature.[11]

-

The appearance of a deep blue-green color indicates the formation of the radical anion.[10][11]

-

Cool the flask in an ice-cold bath and stir vigorously for 4 hours at 0°C.[11]

-

The resulting LDBB solution is ready for use. Solutions of LDBB in THF are stable for over a week at 0°C and for more than 37 weeks when stored at -25°C under argon.[9][12]

-

Applications of LDBB in Organic Synthesis

LDBB is a versatile reagent for various chemical transformations, including reductive cleavage, metalation, and the generation of organolithium compounds.

Example Application: Synthesis of 2,5-Dimethyl-2,4-hexanediol

This example illustrates the use of LDBB in a tandem epoxide opening and carbonyl addition reaction.

-

Procedure:

-

Add isobutylene oxide dropwise to the prepared LDBB solution in THF at -78°C. The solution turns deep red.[11]

-

After stirring for 5 minutes, add isobutyraldehyde dropwise.[11]

-

Stir the mixture for 1 hour at -78°C, then allow it to warm to 0°C.[11]

-

Quench the reaction with water and extract the product with ether.[11]

-

Dry the combined organic layers and evaporate the solvent to obtain the diol.[11]

-

Logical Workflow for LDBB Synthesis and Application

Caption: Synthesis of LDBB and its use in reductive transformations.

Precursor in the Synthesis of Homoallylic Amines

4,4'-Di-tert-butylbiphenyl, in conjunction with lithium, is utilized in the preparation of homoallylic amine derivatives.[7] This transformation is a valuable method for the construction of carbon-carbon bonds and the introduction of nitrogen-containing functionalities. While detailed protocols directly starting from 4,4'-di-tert-butylbiphenyl for a wide range of homoallylic amines are not extensively documented in the initial search, the principle involves the in situ generation of a reactive organometallic species that then participates in a multicomponent coupling reaction.[13][14]

Precursor for Materials in Organic Electronics

4,4'-Di-tert-butylbiphenyl serves as a foundational building block for the synthesis of materials used in organic light-emitting diodes (OLEDs).[15] The bulky tert-butyl groups can enhance the solubility and morphological stability of the final materials, which is crucial for device performance and longevity.[16] These materials often function as hosts or as part of hole-transporting layers.

While specific syntheses of OLED materials directly from 4,4'-di-tert-butylbiphenyl were not detailed in the initial search results, the general strategy involves further functionalization of the biphenyl core. This can be achieved through reactions such as halogenation followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce charge-transporting moieties. The biphenyl unit itself provides a rigid and electronically conjugated scaffold.

Conceptual Synthetic Pathway to OLED Materials

Caption: General synthetic route to OLED materials from DTBP.

Precursor for Ligand Synthesis

The rigid biphenyl backbone of 4,4'-di-tert-butylbiphenyl makes it an attractive scaffold for the synthesis of phosphine ligands, which are widely used in transition-metal catalysis. The synthesis of such ligands often involves the introduction of phosphino groups onto the biphenyl core. While a direct, one-step synthesis of a specific phosphine ligand from 4,4'-di-tert-butylbiphenyl was not explicitly found, a common approach involves the synthesis of di-tert-butylphosphino biphenyl compounds through multi-step sequences that may utilize a biphenyl derivative as a starting point.[17] These ligands are known for their ability to promote challenging cross-coupling reactions.

Conclusion

4,4'-Di-tert-butylbiphenyl is a readily accessible and highly valuable precursor in organic synthesis. Its straightforward preparation via Friedel-Crafts alkylation and its utility in generating the powerful reducing agent LDBB are well-established. Furthermore, its rigid, sterically hindered structure makes it a promising platform for the development of advanced materials for organic electronics and specialized ligands for catalysis. This guide has provided a detailed overview of its synthesis and key applications, offering a solid foundation for researchers and professionals working in the field of organic chemistry and materials science. Further exploration into the derivatization of 4,4'-di-tert-butylbiphenyl is expected to uncover even more applications for this versatile molecule.

References

- 1. 4,4'-DI-TERT-BUTYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 2. ivypanda.com [ivypanda.com]

- 3. books.rsc.org [books.rsc.org]

- 4. dl.icdst.org [dl.icdst.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,4'-di-tert-Butylbiphenyl [webbook.nist.gov]

- 7. 4,4'-DI-TERT-BUTYLBIPHENYL | 1625-91-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lithium p,p'-di-tert-butylbiphenyl synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]

- 13. Preparation of homoallylic amines via a three-component coupling process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Preparation of stereodefined homoallylic amines from the reductive cross-coupling of allylic alcohols with imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Factory Price OLED 99% 1625-91-8 4,4-Di-Tert-Butylbiphenyl Manufacturer, CasNo.1625-91-8 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

- 16. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. CN109369715A - A kind of method for synthesizing di-tert-butylphosphine biphenyl compounds - Google Patents [patents.google.com]

The Genesis of a Key Reagent: A Technical Guide to the Discovery and History of 4,4'-Di-tert-butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-tert-butylbiphenyl is an aromatic hydrocarbon that has carved a significant niche in modern organic synthesis. While its structure appears straightforward, its historical development is intertwined with the evolution of fundamental organic reactions. This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and key applications of 4,4'-Di-tert-butylbiphenyl, with a particular focus on its role as a precursor to the powerful reducing agent, lithium di-tert-butylbiphenylide (LDBB).

Historical Context and Discovery

The history of 4,4'-Di-tert-butylbiphenyl is intrinsically linked to the development of the Friedel-Crafts reaction, a cornerstone of organic chemistry established in 1877 by Charles Friedel and James Crafts.[1] This reaction provided a method to alkylate and acylate aromatic rings, opening up new avenues for the synthesis of a vast array of organic compounds.

While pinpointing the exact first synthesis of 4,4'-Di-tert-butylbiphenyl is challenging based on readily available literature, early investigations into the alkylation of biphenyl were conducted in the early 20th century. References in the NIST Chemistry WebBook point to work by Chichibabin, Elgazin, and Lengold in 1928 and Knauf and Adams in 1933, suggesting that the synthesis and study of tert-butylated biphenyl compounds were taking place during this era.[2] The synthesis of 4,4'-Di-tert-butylbiphenyl from biphenyl and tert-butyl chloride is a classic example of a Friedel-Crafts alkylation.[3]

The true significance of 4,4'-Di-tert-butylbiphenyl emerged later with the rise of organolithium chemistry, a field pioneered in the 1930s by Karl Ziegler, Georg Wittig, and Henry Gilman.[4] The discovery that 4,4'-Di-tert-butylbiphenyl can act as an electron carrier to form a stable radical anion with lithium metal propelled it into the forefront of synthetic utility. This paved the way for the development of lithium di-tert-butylbiphenylide (LDBB), a superior reagent for various chemical transformations.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 4,4'-Di-tert-butylbiphenyl is crucial for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆ | [4][5] |

| Molecular Weight | 266.42 g/mol | [4][5] |

| CAS Number | 1625-91-8 | [4][5] |

| Appearance | White to off-white or light brown crystalline solid | [4] |

| Melting Point | 126-130 °C | [4] |

| Boiling Point | 190-192 °C at 13 mmHg | [4] |

| Solubility | Soluble in organic solvents like dichloromethane and dioxane. | [4] |

| ¹H NMR (CDCl₃) | δ 7.54 (d, 4H), 7.44 (d, 4H), 1.37 (s, 18H) | [6] |

Experimental Protocols

The synthesis of 4,4'-Di-tert-butylbiphenyl is a common experiment in undergraduate organic chemistry labs, demonstrating the principles of electrophilic aromatic substitution. The following is a typical experimental protocol for its preparation via Friedel-Crafts alkylation.

Synthesis of 4,4'-Di-tert-butylbiphenyl via Friedel-Crafts Alkylation

Materials:

-

Biphenyl

-

tert-Butyl chloride

-

Anhydrous ferric chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂)

-

10% Hydrochloric acid (HCl)

-

Anhydrous calcium chloride (CaCl₂)

-

Ethanol (95%)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in dry dichloromethane.

-

Add tert-butyl chloride to the solution.

-

Carefully add a catalytic amount of anhydrous ferric chloride. The reaction mixture will begin to evolve hydrogen chloride gas, which should be directed to a gas trap.

-

Gently heat the reaction mixture to reflux and maintain for approximately one hour.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 10% hydrochloric acid and water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter the solution and remove the dichloromethane using a rotary evaporator.

-

Recrystallize the crude product from hot 95% ethanol to yield pure 4,4'-Di-tert-butylbiphenyl as a crystalline solid.[3]

Key Applications and Signaling Pathways

The primary application of 4,4'-Di-tert-butylbiphenyl in modern organic synthesis is as a precursor to lithium di-tert-butylbiphenylide (LDBB). LDBB is a powerful single-electron transfer reagent used in a variety of transformations, including reductive metalations.

Formation of Lithium Di-tert-butylbiphenylide (LDBB)

In the presence of lithium metal in an ethereal solvent such as tetrahydrofuran (THF), 4,4'-Di-tert-butylbiphenyl accepts an electron to form a deep-blue colored radical anion. This solution of LDBB is a potent reducing agent.

Caption: Formation of the LDBB radical anion.

Role in Reductive Metalation

LDBB is widely employed for the reductive metalation of various functional groups, which would be difficult to achieve with other organolithium reagents. A key example is the reductive opening of epoxides.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. 4,4'-di-tert-Butylbiphenyl [webbook.nist.gov]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. 4,4'-DI-TERT-BUTYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 6. dl.icdst.org [dl.icdst.org]

Methodological & Application

Application Notes and Protocols for the Preparation of Lithium di-tert-butylbiphenylide (LDBB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of lithium di-tert-butylbiphenylide (LDBB), a powerful single-electron transfer reagent widely used in organic synthesis for the reductive cleavage of various functional groups. The protocol details the synthesis of LDBB from 4,4'-di-tert-butylbiphenyl and lithium metal in tetrahydrofuran (THF). Included are detailed experimental procedures, safety precautions, data on reagent stability, and a summary of key quantitative parameters. This guide is intended to enable researchers to safely and effectively prepare and utilize LDBB in a laboratory setting.

Introduction

Lithium di-tert-butylbiphenylide (LDBB) is a radical anion that serves as a potent reducing agent in organic chemistry.[1] Its utility stems from its ability to act as a soluble source of electrons, facilitating a variety of chemical transformations, including the reductive cleavage of ethers, sulfides, and carbon-halogen bonds.[1][2] The presence of the bulky tert-butyl groups on the biphenyl scaffold enhances its solubility and stability compared to related reagents like lithium naphthalene.

The preparation of LDBB involves the reaction of 4,4'-di-tert-butylbiphenyl (DBB) with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF).[3] The resulting deep green solution of the LDBB radical anion is highly reactive and sensitive to air and moisture, necessitating the use of inert atmosphere techniques. This document outlines a standardized protocol for the reliable preparation and handling of LDBB solutions.

Experimental Protocol

This protocol is adapted from established procedures and provides a method for preparing a nominal 0.4 M solution of LDBB in THF.[3][4]

2.1. Materials and Equipment

-

Reagents:

-

4,4'-Di-tert-butylbiphenyl (DBB), 97% or higher purity

-

Lithium metal (ribbon or wire), 99.9%

-

Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl

-

Argon gas (high purity)

-

-

Equipment:

-

Three-necked round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Low-temperature thermometer

-

Gas inlet/outlet adapter

-

Ice bath

-

Syringes and needles for transfer under inert atmosphere

-

2.2. Safety Precautions

-

Lithium metal is highly reactive and flammable. Handle only under an inert atmosphere and away from water and other protic sources.

-

Anhydrous THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood and ensure it is freshly distilled and peroxide-free.

-

The LDBB solution is highly reactive and pyrophoric upon contact with air. All operations must be conducted under a positive pressure of argon.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

2.3. Preparation Procedure

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a low-temperature thermometer, and a septum. Purge the entire apparatus with dry argon for at least 30 minutes.

-

Charging the Flask: Under a positive flow of argon, charge the flask with 4,4'-di-tert-butylbiphenyl (DBB).

-

Solvent Addition: Add anhydrous THF to the flask via cannula or syringe. Stir the mixture at room temperature to dissolve the DBB.

-

Addition of Lithium: Cut the lithium metal into small pieces and add it to the stirred DBB solution under a strong stream of argon.

-

Formation of LDBB: The solution will gradually develop a deep, dark green or blue-green color, indicating the formation of the LDBB radical anion.[3] Once the color appears, immerse the flask in an ice bath to maintain a temperature of 0 °C.[3]

-

Reaction Time: Vigorously stir the solution at 0 °C for approximately 4 hours to ensure complete formation of the LDBB.[3]

-

Storage and Use: The prepared LDBB solution can be used immediately or stored under an argon atmosphere at low temperatures. For short-term storage (up to one week), 0 °C is suitable. For longer-term storage (up to 37 weeks), a temperature of -25 °C is recommended.[4][5][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the preparation and stability of LDBB solutions.

| Parameter | Value | Reference |

| Nominal Concentration | 0.4 M and 1.0 M have been successfully prepared. | [4][5][6][7] |

| Stability at 0 °C | Stable for over one week. | [4][5][6][7] |

| Stability at -25 °C | Stable for over 37 weeks under an argon atmosphere. | [4][5][6][7] |

| Stability at 20 °C | Undergoes decomposition, leading to the consumption of lithium metal and formation of side products. | [4][5][6][7] |

| Titration Method | The concentration of active LDBB can be determined by titration with thioanisole at 0 °C. | [6] |

Experimental Workflow and Logic

The preparation of LDBB follows a straightforward, yet sensitive, workflow that must be conducted under strictly anhydrous and anaerobic conditions. The logical relationship between the steps is crucial for the successful formation of a stable and active reagent.

Caption: Workflow for the preparation of LDBB.

The process begins with ensuring an inert atmosphere, followed by the sequential addition of reagents. Temperature control is critical after the initial formation of the radical anion to minimize decomposition pathways. The final product is a highly reactive solution that must be handled and stored appropriately to maintain its efficacy.

Signaling Pathway (Conceptual Reaction Pathway)

While not a biological signaling pathway, the formation of LDBB can be conceptualized as a chemical transformation pathway involving electron transfer.

Caption: Formation of LDBB via electron transfer.

In this pathway, a lithium atom donates an electron to the lowest unoccupied molecular orbital (LUMO) of the 4,4'-di-tert-butylbiphenyl molecule. This single electron transfer results in the formation of the LDBB radical anion, which is stabilized by the delocalization of the unpaired electron across the biphenyl ring system. The lithium cation then forms an ion pair with the radical anion.

References

- 1. Solved (3) Lithium 4,4'-Di-t-butylbiphenylide (LDBB) is a | Chegg.com [chegg.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]

- 6. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) - Lookchem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Homoallylic Amines via Reductive Cleavage of N-Homoallyl Sulfonamides using Lithium Di-tert-butylbiphenylide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of homoallylic amines, valuable building blocks in medicinal chemistry and natural product synthesis. The described methodology is based on a two-step sequence involving the initial preparation of N-homoallyl sulfonamides, followed by the reductive cleavage of the sulfonyl protecting group using lithium di-tert-butylbiphenylide (LDBB). This approach offers a reliable route to access primary and secondary homoallylic amines under mild, non-acidic conditions. Detailed experimental procedures, data presentation in tabular format, and visualizations of the workflow and reaction mechanism are provided to facilitate implementation in a research setting.

Introduction

Homoallylic amines are key structural motifs found in numerous biologically active compounds and serve as versatile intermediates in the synthesis of alkaloids, amino alcohols, and other nitrogen-containing heterocycles. While various methods exist for their preparation, many rely on organometallic reagents that can be sensitive to moisture and air, or multi-component reactions that may present challenges in optimization.

The use of lithium di-tert-butylbiphenylide (LDBB) as a potent reducing agent offers an alternative strategy. LDBB is a single-electron transfer reagent capable of cleaving a variety of functional groups under mild conditions. This application note details a robust protocol for the synthesis of homoallylic amines centered around the LDBB-mediated reductive cleavage of the highly stable sulfonamide group. This strategy is particularly advantageous when other functional groups sensitive to harsh deprotection conditions are present in the molecule.

Experimental Workflow

The overall synthetic strategy is a two-stage process. The first stage involves the synthesis of an N-homoallyl sulfonamide from a primary sulfonamide and a homoallyl halide. The second stage is the reductive cleavage of the N-S bond using a freshly prepared solution of LDBB.

Caption: Experimental workflow for the synthesis of homoallylic amines.

Chemical Reaction Mechanism

The key step in this synthesis is the reductive cleavage of the N-sulfonyl bond by LDBB. The reaction proceeds via a single-electron transfer (SET) mechanism. The LDBB radical anion transfers an electron to the sulfonamide, leading to the formation of a radical anion intermediate. This intermediate then fragments to yield the corresponding amine anion and a sulfinate. The amine anion is subsequently protonated during the aqueous workup to afford the final homoallylic amine.

Application Notes and Protocols for the Generation of Alkyllithium Reagents using Lithium Di-tert-butylbiphenylide (LDBB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the generation of alkyllithium reagents via the reductive lithiation of alkyl halides using lithium di-tert-butylbiphenylide (LDBB). Alkyllithium reagents are potent nucleophiles and strong bases, making them indispensable tools in organic synthesis. The use of LDBB as a soluble electron carrier allows for the formation of these reagents under homogeneous and mild conditions, offering an alternative to the direct reaction of alkyl halides with lithium metal. This protocol covers the preparation of the LDBB reagent and its subsequent use in synthesizing alkyllithium species. Safety precautions for handling pyrophoric organolithium compounds are also emphasized.

Introduction

Organolithium reagents are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds and facilitating a wide range of chemical transformations. Traditionally, alkyllithiums are prepared by the direct reaction of an alkyl halide with lithium metal, a heterogeneous reaction that can sometimes be difficult to initiate and control.

An alternative approach involves the use of a radical-anion electron carrier, such as lithium di-tert-butylbiphenylide (LDBB). LDBB is a powerful reducing agent that can be prepared in solution, typically in tetrahydrofuran (THF), by the reaction of lithium metal with 4,4’-di-tert-butylbiphenyl (DBB). The resulting deep green solution of LDBB can then react under homogeneous conditions with an alkyl halide to afford the corresponding alkyllithium reagent. This method offers several advantages, including milder reaction conditions and potentially cleaner reactions.

There are two primary methods for utilizing LDBB in reductive lithiations:

-

Pre-formed Aromatic Radical-anion (PAR) Method: This involves the stoichiometric preparation of the LDBB solution first, followed by the addition of the alkyl halide. This method generally results in higher yields and requires milder reaction conditions.

-

Catalytic Aromatic (CA) Method: In this approach, a catalytic amount of DBB is used with an excess of lithium metal in the presence of the alkyl halide.

This document will focus on the PAR method, providing a detailed protocol for the preparation of the LDBB solution and its subsequent use in generating alkyllithium reagents.

Data Presentation

The generation of alkyllithium reagents from alkyl chlorides using LDBB is a high-yielding process. While direct quantification of the alkyllithium intermediate can be complex, trapping experiments with electrophiles such as carbon dioxide provide a reliable measure of the yield.

| Alkyl Halide (Substrate) | Alkyllithium Product (Intermediate) | Electrophilic Trap | Final Product | Reaction Temperature (°C) | Reported Yield (%) |

| Alkyl Chlorides (General) | Alkyllithium | Carbon Dioxide (CO₂) | Carboxylic Acid | -78 | >90[1] |

Experimental Protocols

Safety Precautions: Alkyllithium reagents are pyrophoric and react violently with water and air. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.

Protocol 1: Preparation of Lithium Di-tert-butylbiphenylide (LDBB) Solution

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

4,4’-di-tert-butylbiphenyl (DBB)

-

Lithium metal (wire or granules)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or nitrogen gas supply

-

Oven-dried, three-necked round-bottom flask with a magnetic stir bar

-

Septa and needles

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a rubber septum, and a glass stopper under a stream of inert gas. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

-

Reagent Addition: To the flask, add 4,4’-di-tert-butylbiphenyl (1.0 eq).

-

Solvent Addition: Add anhydrous THF via cannula or syringe.

-

Lithium Addition: Under a positive pressure of inert gas, add freshly cut lithium metal (2.1 eq) to the stirred solution.

-

Reaction: Stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of the LDBB radical anion. The reaction is typically complete within 2-4 hours.

-

Storage and Use: The freshly prepared LDBB solution can be used immediately or stored at a low temperature (e.g., -20 °C) under an inert atmosphere for a limited time. The concentration of the LDBB solution can be determined by titration.

Protocol 2: Generation of Alkyllithium Reagents from Alkyl Halides

Materials:

-

Freshly prepared LDBB solution in THF

-

Alkyl halide (e.g., alkyl chloride, bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or nitrogen gas supply

-

Oven-dried, three-necked round-bottom flask with a magnetic stir bar

-

Low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Apparatus Setup: Set up an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet, a rubber septum, and a low-temperature thermometer under an inert atmosphere.

-

LDBB Addition: Transfer the desired volume of the pre-formed LDBB solution (2.0 eq) to the reaction flask via cannula.

-

Cooling: Cool the LDBB solution to -78 °C using a dry ice/acetone bath.

-

Alkyl Halide Addition: Slowly add the alkyl halide (1.0 eq), either neat or as a solution in anhydrous THF, to the cooled and stirred LDBB solution. The deep green color of the LDBB solution will typically fade upon addition of the alkyl halide.

-

Reaction: Stir the reaction mixture at -78 °C for the appropriate time (typically 30-60 minutes) to ensure complete formation of the alkyllithium reagent.

-

Use of Alkyllithium Reagent: The resulting alkyllithium solution is now ready to be used in subsequent reactions with various electrophiles.

Mandatory Visualization

Caption: Experimental workflow for generating alkyllithium reagents using LDBB.

References

Application Notes and Protocols: 4,4'-Di-tert-butylbiphenyl as an Electron Transfer Agent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Di-tert-butylbiphenyl (DTBB) is a versatile aromatic hydrocarbon that serves as an efficient electron transfer agent in a variety of synthetic transformations. Its primary role is as a precursor to the potent reducing agent, lithium 4,4'-di-tert-butylbiphenylide (LDBB), a radical anion formed by the reaction of DTBB with lithium metal. LDBB is a soluble, stable, and highly effective single-electron donor, making it a valuable tool in modern organic synthesis for reactions requiring reductive conditions.

This document provides detailed application notes and experimental protocols for the use of DTBB as an electron transfer agent in several key synthetic applications, including reductive deprotection, the synthesis of homoallylic amines, Barbier-type reactions, and the reductive ring-opening of strained heterocycles.

Electron Transfer Mechanism